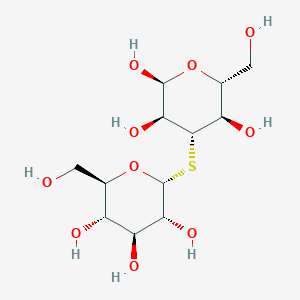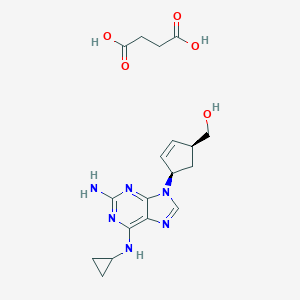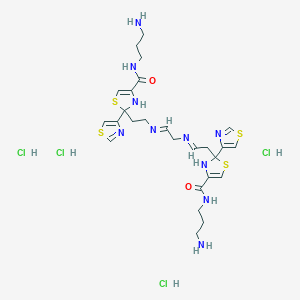
3-S-Glucopyranosyl-3-thioglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-S-Glucopyranosyl-3-thioglucose, also known as GTG, is a sulfur-containing glucose derivative that has been extensively studied for its potential therapeutic benefits. GTG is synthesized through a multi-step process that involves the conversion of glucose to thioglucose, followed by the attachment of a glucose molecule to the sulfur atom.
Wirkmechanismus
The mechanism of action of 3-S-Glucopyranosyl-3-thioglucose is not fully understood, but it is thought to involve the activation of AMPK and the modulation of various signaling pathways involved in glucose and lipid metabolism. 3-S-Glucopyranosyl-3-thioglucose has been shown to increase glucose uptake in skeletal muscle cells by activating AMPK and promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. 3-S-Glucopyranosyl-3-thioglucose has also been shown to inhibit adipogenesis and promote lipolysis in adipocytes by modulating the expression of various genes involved in lipid metabolism.
Biochemical and Physiological Effects:
3-S-Glucopyranosyl-3-thioglucose has been shown to have various biochemical and physiological effects, including the improvement of glucose tolerance and insulin sensitivity, the reduction of body weight and adiposity, and the modulation of various signaling pathways involved in glucose and lipid metabolism. 3-S-Glucopyranosyl-3-thioglucose has also been shown to have antioxidant and anti-inflammatory properties, potentially through its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit nuclear factor kappa B (NF-κB) signaling.
Vorteile Und Einschränkungen Für Laborexperimente
3-S-Glucopyranosyl-3-thioglucose has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. 3-S-Glucopyranosyl-3-thioglucose can be easily synthesized in large quantities and is compatible with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, 3-S-Glucopyranosyl-3-thioglucose also has some limitations, including its relatively high cost and the need for further optimization of the synthesis method to improve yield and purity.
Zukünftige Richtungen
There are several future directions for 3-S-Glucopyranosyl-3-thioglucose research, including the investigation of its potential therapeutic benefits in human clinical trials, the optimization of the synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. 3-S-Glucopyranosyl-3-thioglucose research may also have important implications for the development of new treatments for diabetes, obesity, and other metabolic disorders.
Synthesemethoden
The synthesis of 3-S-Glucopyranosyl-3-thioglucose involves a multi-step process that begins with the conversion of glucose to thioglucose. Thioglucose is then treated with a mild oxidizing agent to produce a reactive intermediate, which is subsequently reacted with glucose to form the final product, 3-S-Glucopyranosyl-3-thioglucose. The yield of 3-S-Glucopyranosyl-3-thioglucose can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-S-Glucopyranosyl-3-thioglucose has been extensively studied for its potential therapeutic benefits, particularly in the treatment of diabetes and obesity. 3-S-Glucopyranosyl-3-thioglucose has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, potentially through its ability to activate AMP-activated protein kinase (AMPK) and increase glucose uptake in skeletal muscle cells. 3-S-Glucopyranosyl-3-thioglucose has also been shown to reduce body weight and adiposity in obese mice, potentially through its ability to inhibit adipogenesis and promote lipolysis in adipocytes.
Eigenschaften
CAS-Nummer |
159495-64-4 |
|---|---|
Produktname |
3-S-Glucopyranosyl-3-thioglucose |
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
358.36 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11+,12-/m1/s1 |
InChI-Schlüssel |
XRTVCRDMGYFFNB-NMCXEIBESA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonyme |
3-S-(alpha-D-glucopyranosyl)-3-thio-D-glucose 3-S-glucopyranosyl-3-thioglucose thionigerose thionigerose, (beta-D-gluco)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)







![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)
